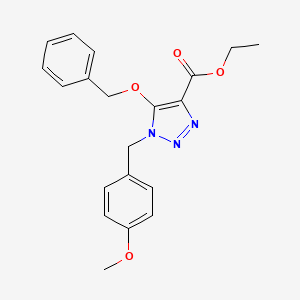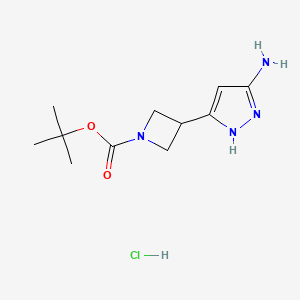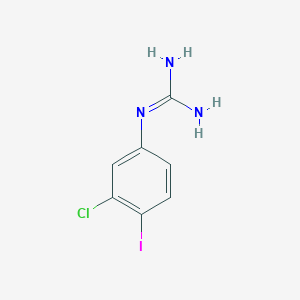![molecular formula C35H31BF2N2O B13696586 4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the BODIPY (boron-dipyrromethene) family, which is widely recognized for its fluorescent properties .
Preparation Methods
The synthesis of this compound involves several steps, starting with the preparation of the BODIPY core. The core is typically synthesized through a condensation reaction between a pyrrole and a boron-containing reagent. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the BODIPY structure . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group, where different substituents can be introduced.
Common reagents used in these reactions include acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions under which it is carried out .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays.
Biology: Employed in imaging techniques to study cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to fluoresce. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful in imaging applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
Comparison with Similar Compounds
Compared to other BODIPY compounds, this particular compound stands out due to its unique structural modifications, which enhance its fluorescent properties. Similar compounds include:
4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene: Known for its strong fluorescence.
4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene: Another BODIPY derivative with distinct optical properties.
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and physical properties .
Properties
Molecular Formula |
C35H31BF2N2O |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
4-(2,2-difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C35H31BF2N2O/c1-19-17-25(41)18-20(2)30(19)31-32-21(3)26-15-13-23-9-5-7-11-28(23)34(26)39(32)36(37,38)40-33(31)22(4)27-16-14-24-10-6-8-12-29(24)35(27)40/h5-12,17-18,41H,13-16H2,1-4H3 |
InChI Key |
STSSJUJMNXYXLZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C3=C2C4=CC=CC=C4CC3)C)C(=C5[N+]1=C6C(=C5C)CCC7=CC=CC=C76)C8=C(C=C(C=C8C)O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
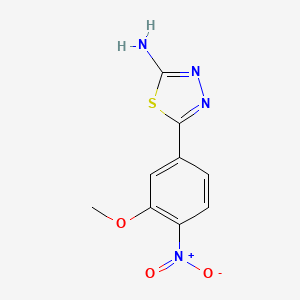
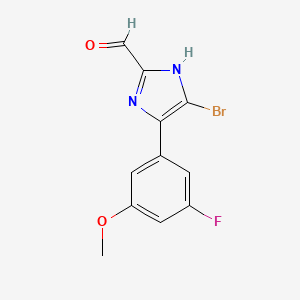
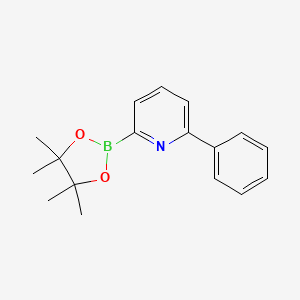
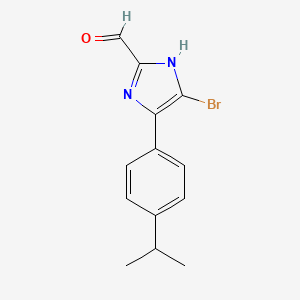
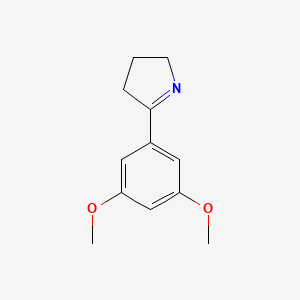
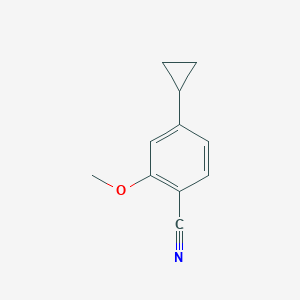

![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
